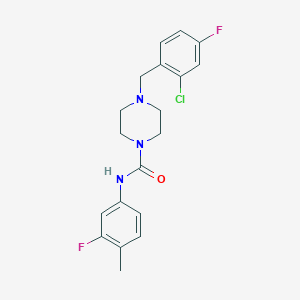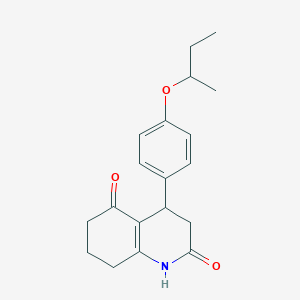![molecular formula C20H20BrNO B4794027 8-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]quinoline](/img/structure/B4794027.png)
8-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]quinoline
Descripción general
Descripción
8-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]quinoline is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields, including biochemistry, pharmacology, and neuroscience.
Aplicaciones Científicas De Investigación
8-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]quinoline has been studied for its potential applications in various scientific fields. In biochemistry, this compound has been used as a fluorescent probe to detect protein-protein interactions. In pharmacology, it has been studied as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, it has been used as a tool to study the function of certain ion channels and receptors in the brain.
Mecanismo De Acción
The mechanism of action of 8-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]quinoline is not fully understood. However, it is believed to interact with certain proteins or receptors in cells, leading to changes in their function or activity. In biochemistry, it has been shown to bind to certain proteins and disrupt their interactions with other proteins. In pharmacology, it has been shown to inhibit the activity of certain enzymes or receptors that are involved in disease processes. In neuroscience, it has been shown to modulate the activity of certain ion channels and receptors in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]quinoline vary depending on the specific application and concentration used. In biochemistry, it has been shown to disrupt protein-protein interactions and alter the function of certain enzymes. In pharmacology, it has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In neuroscience, it has been shown to modulate the activity of certain ion channels and receptors in the brain, leading to changes in neuronal excitability and synaptic transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]quinoline in lab experiments is its fluorescent properties, which allow for easy detection and quantification of protein-protein interactions. Another advantage is its potential as a drug candidate for the treatment of various diseases. However, there are also limitations to using this compound in lab experiments. One limitation is its potential toxicity at high concentrations, which may limit its use in certain applications. Another limitation is its limited solubility in aqueous solutions, which may require the use of organic solvents or other methods to facilitate its use in experiments.
Direcciones Futuras
There are several future directions for research on 8-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]quinoline. One direction is to further explore its potential as a drug candidate for the treatment of various diseases, such as cancer and neurodegenerative disorders. Another direction is to investigate its mechanism of action in more detail, particularly in the context of its effects on ion channels and receptors in the brain. Additionally, there is potential for this compound to be used in the development of new fluorescent probes for studying protein-protein interactions and other cellular processes.
Propiedades
IUPAC Name |
8-[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO/c1-12-14(3)19(21)15(4)13(2)17(12)11-23-18-9-5-7-16-8-6-10-22-20(16)18/h5-10H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCWXEJSQHUHMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1COC2=CC=CC3=C2N=CC=C3)C)C)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(4-Bromo-2,3,5,6-tetramethylphenyl)methoxy]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(5-phenyl-2-furyl)methyl]propan-2-amine hydrochloride](/img/structure/B4793977.png)
![3-chloro-N-({[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4793999.png)



![ethyl 2-[(4-chlorobenzoyl)amino]-5-{[(3-chloro-4-methylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4794020.png)
![methyl 2-({[4-(4-pyridinylmethyl)-1-piperazinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4794021.png)
![N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-1-naphthamide](/img/structure/B4794048.png)
![3-({3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B4794054.png)
![ethyl {[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetate](/img/structure/B4794061.png)
![2-butyryl-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4794066.png)
![N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}-2-furamide](/img/structure/B4794067.png)
![1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-methylpiperidine](/img/structure/B4794068.png)